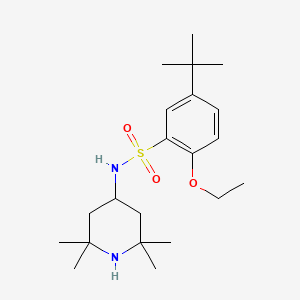![molecular formula C18H14ClFN4O3 B4852340 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide
Overview
Description
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNB-001 and is known for its neuroprotective properties. In
Mechanism of Action
The mechanism of action of CNB-001 involves the activation of the Nrf2/ARE pathway, which is responsible for the regulation of cellular antioxidant and detoxification responses. CNB-001 activates this pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
CNB-001 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, while reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. CNB-001 has also been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of CNB-001 is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CNB-001. One potential application is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 could also be studied for its potential applications in other areas, such as cancer treatment and cardiovascular disease. Additionally, further research could be done to improve the solubility and bioavailability of CNB-001, making it a more viable candidate for clinical use.
Conclusion
In conclusion, CNB-001 is a promising compound with potential applications in various fields. Its neuroprotective properties make it a particularly attractive candidate for the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of CNB-001 and to explore its potential applications in other areas.
Scientific Research Applications
CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. CNB-001 has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3/c19-16-11-23(22-17(16)24(26)27)10-13-1-5-14(6-2-13)18(25)21-9-12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEIQBOQYIPTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(2-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852264.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4852268.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)
![4-[(isobutylamino)methyl]benzoic acid hydrochloride](/img/structure/B4852290.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)

![8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4852320.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4852356.png)
![methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852366.png)